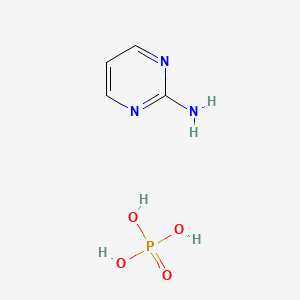silane CAS No. 64489-03-8](/img/structure/B14505345.png)
[2-(Benzenesulfonyl)-1-chloroethyl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzenesulfonyl)-1-chloroethylsilane is a chemical compound with the molecular formula C11H17ClO2SSi. It is characterized by the presence of a benzenesulfonyl group, a chloroethyl group, and a trimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)-1-chloroethylsilane typically involves the reaction of benzenesulfonyl chloride with 1-chloro-2-(trimethylsilyl)ethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzenesulfonyl chloride. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(Benzenesulfonyl)-1-chloroethylsilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
2-(Benzenesulfonyl)-1-chloroethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The benzenesulfonyl group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form corresponding sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Sulfonic acids.
Reduction Reactions: Sulfides.
Aplicaciones Científicas De Investigación
2-(Benzenesulfonyl)-1-chloroethylsilane has several applications in scientific research:
Biology: Employed in the modification of biomolecules for studying their functions and interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(Benzenesulfonyl)-1-chloroethylsilane involves the reactivity of its functional groups. The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, while the chloroethyl group can undergo nucleophilic substitution. The trimethylsilyl group provides steric protection and can be used as a temporary protecting group in synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the chloroethyl and trimethylsilyl groups.
Trimethylsilyl Chloride: Contains the trimethylsilyl group but lacks the benzenesulfonyl and chloroethyl groups.
1-Chloro-2-(trimethylsilyl)ethane: Contains the chloroethyl and trimethylsilyl groups but lacks the benzenesulfonyl group .
Uniqueness
2-(Benzenesulfonyl)-1-chloroethylsilane is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
64489-03-8 |
|---|---|
Fórmula molecular |
C11H17ClO2SSi |
Peso molecular |
276.85 g/mol |
Nombre IUPAC |
[2-(benzenesulfonyl)-1-chloroethyl]-trimethylsilane |
InChI |
InChI=1S/C11H17ClO2SSi/c1-16(2,3)11(12)9-15(13,14)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
Clave InChI |
UFAZUZORXKDRBN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(CS(=O)(=O)C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


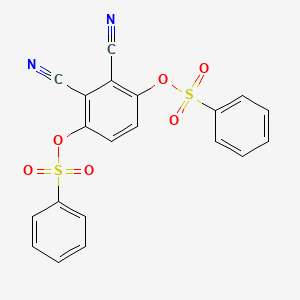
![6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL](/img/structure/B14505272.png)
![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)
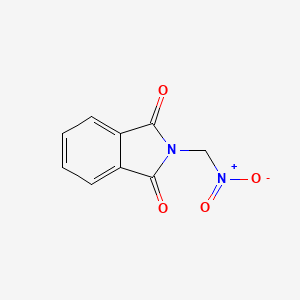
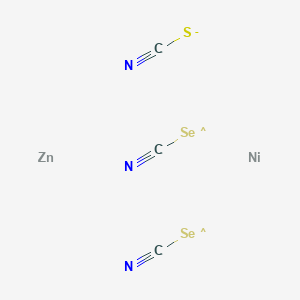
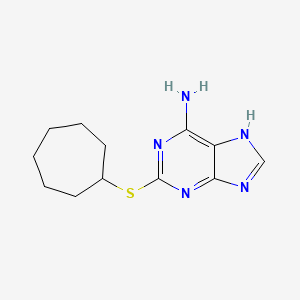
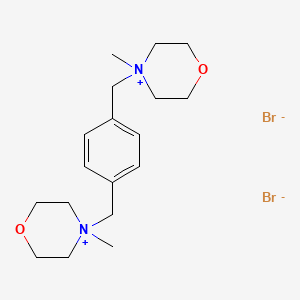
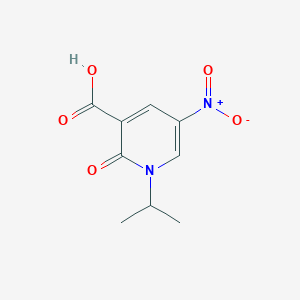
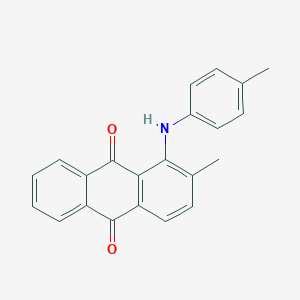
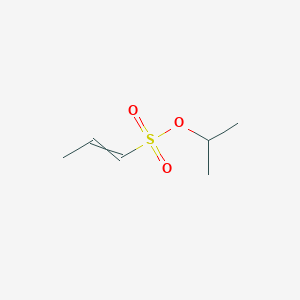
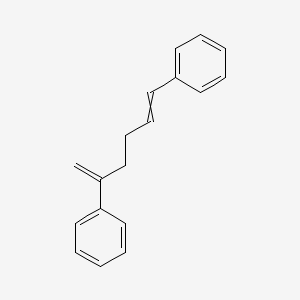
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
![1-{[4-(Dodecylsulfanyl)butyl]sulfanyl}dodecane](/img/structure/B14505337.png)
